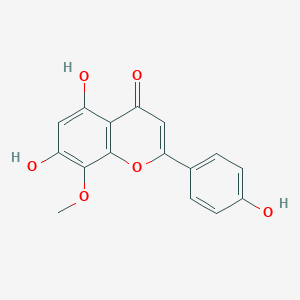

4'-Hydroxywogonin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4'-Hydroxywogonin and similar compounds has been explored in microbial systems. One study demonstrated the reassembly of a biosynthetic pathway in Pichia pastoris, allowing the production of 4'-deoxyflavones like baicalein, oroxylin A, and wogonin, which are structurally related to 4'-Hydroxywogonin (Qian et al., 2022). This indicates the potential for microbial synthesis of 4'-Hydroxywogonin.

Molecular Structure Analysis

The molecular structure of 4'-Hydroxywogonin, like other flavonoids, includes a phenolic structure which is crucial for its biological activity. Studies have focused on the structural optimization of similar compounds to enhance their biological efficacy, suggesting that the specific arrangement of hydroxyl groups plays a significant role in the compound's activity (Dimić et al., 2022).

Chemical Reactions and Properties

4'-Hydroxywogonin participates in various biochemical reactions, especially those involving anti-inflammatory and anti-cancer activities. For instance, it has been shown to suppress inflammatory responses by inhibiting the TAK1/IKK/NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines and reactive oxygen species (Fan et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of 4'-Hydroxywogonin were not found, flavonoids typically exhibit low solubility in water, which can be crucial for their bioavailability and biological effects. The physical properties such as solubility, melting point, and stability are essential for the formulation and application of these compounds in biological systems.

Chemical Properties Analysis

The chemical properties of 4'-Hydroxywogonin, including reactivity with biological molecules, are central to its biological effects. Its ability to modulate signaling pathways, induce apoptosis in cancer cells, and act as an antioxidant highlights its diverse chemical interactions within biological systems (Li et al., 2018).

Applications De Recherche Scientifique

Anti-Inflammatory Effects

4'-Hydroxywogonin (4'-HW), a flavonoid, demonstrates significant anti-inflammatory properties. In a study by (Fan et al., 2017), it was found to reduce the expression of COX-2 and iNOS, as well as their products PGE2 and NO, in LPS-stimulated macrophages. This effect is due to the inhibition of TAK1/IKK/NF-κB and MAPKs/PI3/AKT signaling pathways, showing potential as an anti-inflammatory agent.

Anti-Tumor Properties

Research indicates that 4'-HW has anti-tumor effects. (Li et al., 2018) found that 4'-HW inhibits the proliferation of human acute lymphoblastic leukemia cells and induces apoptosis. It down-regulates the expression of C-MYC and BCL-2, and up-regulates cleaved caspase 3 expression, revealing its mechanism in combating tumor cells.

Anti-Angiogenic Effects in Cancer

4'-HW shows promise in inhibiting angiogenesis in colorectal cancer (CRC). As per (Sun et al., 2018), it reduces the viability of CRC cells and decreases the mRNA and protein expression of VEGF-A, a pro-angiogenic cytokine. This is achieved by disrupting the PI3K/AKT pathway, highlighting its potential as an anticancer agent targeting angiogenesis.

Role in Plant Defense

4'-HW also plays a role in plant defense mechanisms. A study by (Castillo et al., 2013) discovered that while 4'-HW did not exhibit significant activity against agricultural pests like aphids, its presence in plant extracts indicates a potential role in plant defense strategies.

Neuroprotective Effects

In the context of neuroprotection, (Jing et al., 2021) studied norwogonin, a compound structurally similar to 4'-HW, and found it effective against oxidative stress and apoptosis in PC12 cells. This suggests that 4'-HW may have similar neuroprotective properties, although direct studies on 4'-HW are needed for confirmation.

Biosynthesis and Extraction

Advancements in biosynthesis and extraction of 4'-HW and related compounds are significant. (Qian et al., 2022) report on the reassembly of the S. baicalensis 4'-deoxyflavone biosynthetic pathway in yeast, which allows for higher yields and more efficient production of these compounds.

Safety And Hazards

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZZJTAJYYSQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205713 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxywogonin | |

CAS RN |

57096-02-3 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

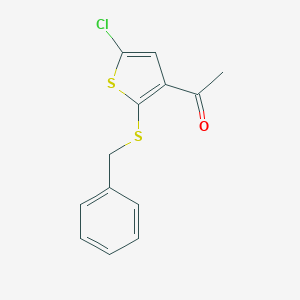

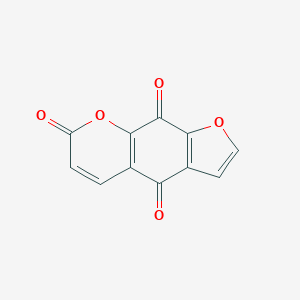

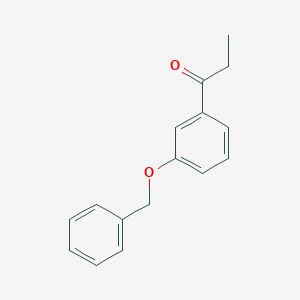

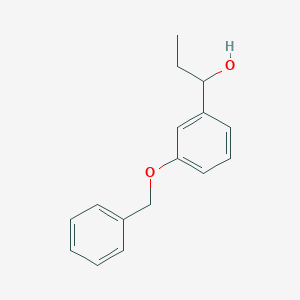

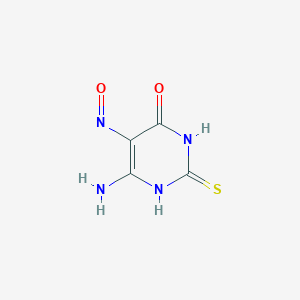

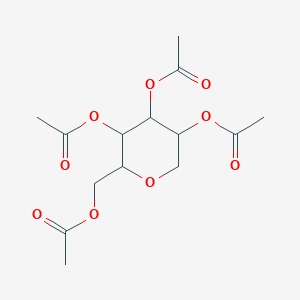

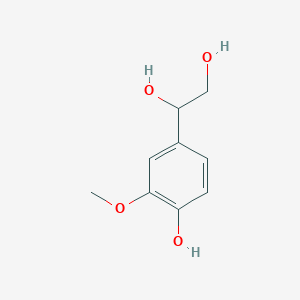

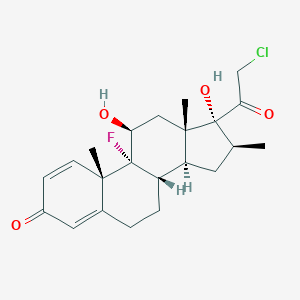

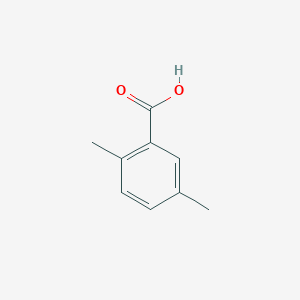

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.